4-ethoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-3-25-17-7-5-15(6-8-17)19(24)21-11-14-4-9-18(20-10-14)16-12-22-23(2)13-16/h4-10,12-13H,3,11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCXBORBCYQAIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Synthesis of the Pyridine Derivative: The pyridine ring is often synthesized through a condensation reaction involving an aldehyde and an amine.
Coupling Reactions: The pyrazole and pyridine derivatives are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Benzamide Core: The final step involves the formation of the benzamide core through an amide coupling reaction between the ethoxy-substituted benzoyl chloride and the pyrazolyl-pyridinyl derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles such as amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with hydrogenated functional groups
Substitution: Substituted derivatives with new functional groups replacing the ethoxy group
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. They are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.
Table 1: Summary of Anti-inflammatory Studies on Pyrazole Derivatives
| Compound | COX-2 Inhibition IC50 (μM) | Selectivity Index | Reference |
|---|---|---|---|
| 4-Ethoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide | TBD | TBD | TBD |
| Compound A | 0.034 | 353.8 | |
| Compound B | 0.052 | TBD |
In comparative studies, several pyrazole derivatives demonstrated significant COX inhibition, suggesting potential therapeutic applications with reduced gastrointestinal side effects.
Antimalarial Activity
Compounds with similar pyrazole structures have shown potent antileishmanial and antimalarial activities. The mechanism of action often involves interference with the biochemical pathways essential for the survival of malaria parasites. The Suzuki–Miyaura cross-coupling reaction has been highlighted as a method for synthesizing such compounds effectively under mild conditions, enhancing their potential for pharmaceutical applications.
Antiviral Activity
Research has also pointed towards the antiviral potential of pyrazole derivatives. For instance, certain derivatives have been identified as inhibitors of viruses such as measles virus and tobacco mosaic virus. These compounds exhibit promising activity against viral strains, indicating their potential as therapeutic agents in virology .
Synthesis and Production
The synthesis of this compound typically involves the reaction of 4-ethoxyaniline with 1-methyl-1H-pyrazole-4-carbaldehyde under basic conditions in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). This process can be optimized for industrial production using continuous flow reactors to enhance efficiency and yield.
Case Studies
Several studies have documented the efficacy of pyrazole derivatives in various biological contexts:
- Study on COX Inhibition : A study demonstrated that structurally related pyrazole compounds showed selective inhibition of COX enzymes, particularly COX-2, which is implicated in inflammatory diseases .
- Antiviral Efficacy : Research by Ndungu et al. identified novel pyrazole derivatives with significant antiviral activity against measles virus, showcasing their potential as antiviral agents .
- Antimalarial Potential : Investigations into similar compounds revealed their effectiveness against Plasmodium species, indicating a pathway for developing new antimalarial therapies .
Mechanism of Action
The mechanism of action of 4-ethoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of the target’s activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties:
Key Observations
Pyrazole Positional Isomerism : The position of the pyrazole substituent (4 vs. 5) significantly impacts molecular recognition. For example, the pyrazol-4-yl variant in the target compound may favor interactions with hydrophobic pockets compared to the pyrazol-5-yl isomer ().
Substituent Effects on Benzamide: Electron-Withdrawing Groups: The trifluoro-methoxy substitution in increases molecular weight (376.3 vs. 336.4) and may enhance metabolic stability. Ethoxy vs.
Core Structure Variations: Compound 35 () replaces benzamide with a pyrrole-carboxamide and incorporates a trifluoromethyl group, resulting in higher molecular weight (392.0) and purity (>97%). Benzoquinazolinone 12 () demonstrates that quinazolinone cores can enhance potency, suggesting the benzamide-pyridine scaffold is amenable to structural optimization.
Biological Activity
4-ethoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, with the CAS number 2034312-05-3, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 336.4 g/mol. The compound features a benzamide core substituted with an ethoxy group and a pyridine-pyrazole moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₄O₂ |
| Molecular Weight | 336.4 g/mol |
| CAS Number | 2034312-05-3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the pyrazole and pyridine rings enhances binding affinity, potentially leading to inhibition of various cellular pathways.
Key Mechanistic Insights:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or inflammatory responses.
- Receptor Modulation : It can interact with neurotransmitter receptors, influencing signaling pathways relevant in neuropharmacology.
Biological Activity and Therapeutic Applications
Research indicates that derivatives of pyrazole and pyridine exhibit a range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.
Antiviral Activity
Studies have shown that similar compounds possess significant antiviral effects against various viruses. For instance, pyrazole derivatives have been reported to inhibit replication of viruses like Herpes Simplex Virus (HSV) and Tobacco Mosaic Virus (TMV) with effective concentrations (EC50) ranging from 0.12 to 28 μM .
Anticancer Potential
The compound's structural components suggest potential activity against cancer cells. Pyrazole-containing compounds have demonstrated cytotoxic effects on different cancer cell lines, indicating that this compound could be explored further for anticancer therapies .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzamide and pyridine rings can significantly influence potency and selectivity against target enzymes or receptors.
Notable Findings:
- Electronegative Substituents : Incorporation of electronegative groups in specific positions has been linked to increased potency .
- Functional Group Variations : Altering the ethoxy group can modify the compound's solubility and bioavailability, impacting its therapeutic efficacy.
Case Studies
Several studies have investigated related compounds, providing insights into the potential applications of this compound:
- Antiviral Efficacy : A study demonstrated that a similar pyrazole derivative reduced HSV plaque formation by 69% at specific concentrations, suggesting that modifications could enhance efficacy against viral infections .
- Cytotoxicity Against Cancer Cells : Research on related pyrazole derivatives showed promising results in inhibiting cell proliferation in various cancer types, highlighting the need for further exploration into this compound's anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
